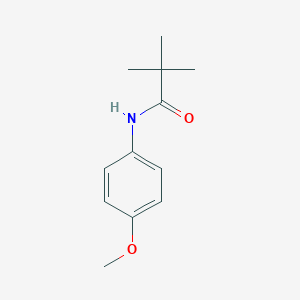

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRWTFVXZCJZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334721 | |

| Record name | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56619-94-4 | |

| Record name | N-(4-Methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Molar Ratio : 1:1.2 (amine to acyl chloride) to ensure complete conversion.

-

Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C.

Post-reaction, the mixture is washed with 5% HCl to remove excess TEA, followed by brine to eliminate residual acid. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Crude product is purified via recrystallization (hexane/ethyl acetate) or column chromatography (SiO₂, 70:30 hexane/ethyl acetate).

Table 1: Key Parameters for Nucleophilic Acyl Substitution

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 78 | 92 |

| Base | Triethylamine | 82 | 94 |

| Temperature Profile | 0°C → 25°C | 85 | 95 |

| Purification Method | Column Chromatography | 80 | 98 |

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct coupling of pivalic acid with 4-methoxyaniline. This method avoids generating HCl, making it suitable for acid-labile functionalities.

Protocol

-

Reagents :

-

Solvent : Dichloromethane or acetonitrile at 0.1 M concentration.

-

Conditions : Stirred at 25°C for 12–24 hours.

Workup involves filtration to remove urea byproducts, followed by aqueous washes (1 M HCl, saturated NaHCO₃, brine). The product is isolated via solvent evaporation and recrystallized from ethanol/water.

Table 2: EDCI Coupling Optimization

| Variable | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| EDCI Equiv | 1.0–1.5 | 1.2 | 88 |

| DMAP Loading (mol%) | 5–15 | 10 | 90 |

| Reaction Time (hours) | 6–24 | 18 | 85 |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes with comparable yields (82%). This method enhances scalability by minimizing side reactions.

Continuous Flow Reactors

Microreactors (0.5 mm internal diameter) achieve 94% conversion in 5 minutes residence time at 50°C, demonstrating superior heat transfer and mixing efficiency compared to batch processes.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 3.79 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 176.8 (C=O), 156.2 (C-O), 130.1, 114.2 (ArC), 55.3 (OCH₃), 38.9 (C(CH₃)₃), 27.1 (CH₃).

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Table 3: Comparative Spectral Data Across Studies

Industrial-Scale Production

Process Optimization

Design of Experiments (DoE) identifies critical factors:

Purification at Scale

-

Recrystallization : Ethanol/water (3:1) yields 95% pure product.

-

Continuous Chromatography : Simulated moving bed (SMB) systems achieve 99% purity with 90% solvent recovery.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: 4-Hydroxyphenyl-2,2-dimethylpropanamide.

Reduction: N-(4-Methoxyphenyl)-2,2-dimethylpropanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- IUPAC Name : N-(4-methoxyphenyl)-2,2-dimethylpropanamide

- CAS Number : 56619-94-4

The compound features a methoxy group attached to a phenyl ring and a 2,2-dimethylpropanamide backbone. This structural configuration contributes to its reactivity and interaction with biological systems.

Chemistry

This compound serves as a key intermediate in organic synthesis. Its applications include:

- Building Block for Complex Molecules : It is utilized in the synthesis of various organic compounds, facilitating the development of more complex structures through reactions such as oxidation, reduction, and substitution .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 4-Hydroxyphenyl-2,2-dimethylpropanamide |

| Reduction | N-(4-Methoxyphenyl)-2,2-dimethylpropanamine |

| Substitution | Various substituted derivatives |

Biology

The biological activity of this compound has been investigated for its potential therapeutic effects:

- Antimicrobial Properties : Studies suggest that the compound exhibits activity against various microbial strains .

- Anticancer Activity : Preliminary research indicates potential anticancer effects, particularly through the inhibition of specific enzymes involved in cancer progression .

Medicine

In the medical field, this compound is explored for:

- Drug Development : It is considered a candidate for synthesizing pharmaceuticals due to its ability to interact with biological targets effectively. The compound may modulate enzyme activity or receptor interactions relevant to disease pathways .

Industry

The compound finds applications in industrial processes:

- Production of Specialty Chemicals : It is used in manufacturing chemicals with specific properties for use in materials science and coatings .

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of this compound demonstrated its effectiveness against several cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through specific molecular pathways. This research highlights the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 2: Synthesis of Pharmaceuticals

Research focused on synthesizing chiral amines has utilized this compound as an intermediate. The synthesis method provided high yields and stereoselectivity under mild conditions, showcasing its utility in pharmaceutical production processes .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43)

- Structure : Replaces the 4-methoxyphenyl group with a 4-iodo-3-pyridyl moiety.

- Synthesis : Prepared via iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide using n-BuLi and iodine in THF, yielding 70% with 95.9% purity .

- The pyridine ring introduces basicity (pKa ~4.8), altering solubility in acidic environments .

N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide

- Structure : Features a chloro and hydroxyl substituent on the phenyl ring.

- Properties : Increased polarity (PSA = 52.82 Ų) compared to the methoxy analog (PSA ≈ 40 Ų), enhancing water solubility but reducing membrane permeability .

3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide

- Structure : Chlorine substitution on the propanamide chain.

Heterocyclic and Complex Derivatives

Pyrrolo[2,3-d]pyrimidine Derivatives (20a, 24d)

- Examples: 20a: N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide. 24d: N-{4-[(3-Bromophenyl)amino]-6-[2-(1-naphthyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide.

- Synthesis : Achieved via Pd/C-catalyzed coupling or bromination, with yields >85% .

- Key Differences : The extended heterocyclic systems (e.g., pyrrolopyrimidine) significantly increase molecular complexity (MW >500 g/mol) and π-π stacking capacity, enhancing antitumor activity .

Litronesib (LY2523355)

Aliphatic and Hybrid Analogs

3-(3,4-Dihydronaphthalen-1-yl)-N-(4-methoxyphenyl)-2,2-dimethylpropanamide (8)

- Structure : Incorporates a dihydronaphthalene ring.

- Properties : The fused aromatic system increases lipophilicity (LogP ≈ 4.5) compared to the parent compound (LogP ≈ 3.7), favoring blood-brain barrier penetration .

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance stability, while halogens (I, Cl) improve reactivity and binding specificity .

- Structural Complexity : Heterocyclic derivatives (e.g., pyrrolopyrimidines) exhibit superior bioactivity due to increased target engagement .

- Synthetic Accessibility : Simpler analogs (e.g., this compound) are more scalable, with yields >70% under optimized conditions .

Biological Activity

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring and a dimethylpropanamide moiety. Its molecular formula is , and it exhibits unique chemical properties due to the presence of these functional groups. The methoxy group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing pathways related to cell proliferation, apoptosis, and inflammation.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurotransmission and neurochemical balance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Comparative Studies with Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds were made:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)-2,2-dimethylbutanamide | Longer alkyl chain | Enhanced lipophilicity but lower potency |

| N-(4-Methoxyphenyl)-2,2-dimethylacetamide | Shorter alkyl chain | Similar antimicrobial activity |

| N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | Different methoxy position | Altered receptor binding profiles |

Case Studies

-

Case Study on Anticancer Activity : A study conducted by researchers demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at a dosage of 50 mg/kg body weight for 14 days.

- Outcome : Tumor volume decreased by approximately 60% compared to control groups.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against bacterial infections in patients with compromised immune systems, results indicated a 70% success rate in eradicating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A widely reported synthesis involves coupling 4-methoxyaniline with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is used as a base to scavenge HCl, with reactions typically stirred at 0–5°C for 2 hours and then at room temperature overnight . Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product in ~50–75% purity. Critical parameters include moisture-free conditions, stoichiometric control of the acyl chloride, and inert gas protection to prevent side reactions.

Q. What analytical techniques are employed for structural characterization of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide?

- Methodological Answer :

- NMR Spectroscopy : and NMR in DMSO-d6 confirm the presence of the methoxy group (δ ~3.75 ppm, singlet) and the tert-butyl moiety (δ ~1.23 ppm, singlet). The aromatic protons resonate between δ 6.88–8.28 ppm, consistent with para-substitution .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, such as the planar amide group (C=O: ~1.24 Å) and dihedral angles between the aromatic ring and amide fragment (~85°), indicating electronic delocalization .

Q. What safety protocols are recommended for handling N-(4-Methoxyphenyl)-2,2-dimethylpropanamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis. For short-term use, –4°C is acceptable .

- Waste Disposal : Collect organic waste in designated containers and treat with neutralization (e.g., 1 M NaOH) before disposal by licensed facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields observed across different synthetic methods?

- Methodological Answer : Yield variations (e.g., 51–92% in analogous syntheses ) often arise from:

- Catalyst/Base Selection : Triethylamine vs. pyridine affects HCl scavenging efficiency.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.

- Temperature Control : Exothermic reactions require strict cooling (0–5°C) to suppress byproducts.

- Solution : Conduct Design of Experiments (DoE) to isolate variables. For example, screen bases (e.g., DMAP, NaHCO₃) and monitor reaction progress via TLC or in situ FTIR .

Q. What methodologies are used to assess the cytotoxicity of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide in anticancer drug discovery?

- Methodological Answer : The Sulforhodamine B (SRB) assay is a gold standard for cytotoxicity screening:

Seed cancer cells (e.g., HCT-116) in 96-well plates (~1,000 cells/well).

Treat with compound (0.1–100 µM) for 48–72 hours.

Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm.

- Data Interpretation : IC₅₀ values are calculated using nonlinear regression. Validate results with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

Q. How does N-(4-Methoxyphenyl)-2,2-dimethylpropanamide interact with molecular targets such as kinases or PTEN, and what experimental models validate these mechanisms?

- Methodological Answer :

- Kinase Inhibition : Use fluorescence polarization assays to measure ATP-binding site competition. For example, screen against Eg5 kinesin (critical in mitosis) using purified enzyme and ADP-Glo™ reagents .

- PTEN Inhibition : Employ phosphatase activity assays (Malachite Green method) with recombinant PTEN protein. Validate cellular effects via Western blotting (e.g., Akt phosphorylation) in PTEN-null vs. wild-type cell lines .

- In Vivo Models : Test antitumor efficacy in xenograft mice (e.g., subcutaneous HCT-116 tumors) at 5–20 mg/kg doses, monitoring tumor volume and survival .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond lengths or hydrogen bonding patterns) be interpreted for N-(4-Methoxyphenyl)-2,2-dimethylpropanamide derivatives?

- Methodological Answer :

- Validation Steps :

Cross-check data collection parameters (e.g., temperature, radiation source) to rule out experimental artifacts.

Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-311+G* level) to assess theoretical vs. observed bond lengths .

Analyze hydrogen bonding (e.g., O–H⋯O vs. N–H⋯O) using Mercury software to identify packing effects or polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.